![molecular formula C18H15Br2N3O2 B2902027 4-(3-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 330453-76-4](/img/structure/B2902027.png)
4-(3-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has bromophenyl groups attached to it, which are aromatic compounds containing a phenyl group substituted at one or more positions with a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a central pyrimidine ring, with different substituents at positions 4 and 5 of the ring. The bromophenyl groups would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As a brominated compound, it might undergo various substitution reactions, especially electrophilic aromatic substitution . The presence of the carbonyl groups also suggests that it could participate in a variety of reactions typical for carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Bromophenyl groups are generally non-polar and hydrophobic, but the presence of the polar carbonyl groups and the nitrogen atoms in the pyrimidine ring could confer some degree of polarity to the molecule .Scientific Research Applications
Material Science: Polymorphism Studies
Compounds similar to this have been studied for their polymorphic forms, which are variations of the compound that differ in crystal structure but not in chemical composition . These studies are crucial in material science for understanding the mechanical properties like elasticity and brittleness, which can lead to the development of new materials with specific characteristics.
Quantum Chemical Studies
Compounds with similar structures have been the subject of quantum chemical studies using Density Functional Theory (DFT) . These studies can provide insights into the electronic structure and reactivity of the compound, which is valuable for predicting its behavior in various chemical reactions.
Gas Storage Materials
The structural features of this compound, such as the presence of multiple bromophenyl groups, make it a candidate for creating porous organic frameworks (POFs). These materials have applications in gas storage due to their high surface area and stability .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Br2N3O2/c1-10-15(17(24)22-14-7-5-12(19)6-8-14)16(23-18(25)21-10)11-3-2-4-13(20)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVLVKOQMWXVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Br)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
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